(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide is a chiral compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and an isopropyl group, making it structurally unique and interesting for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction, using isopropyl halide as the alkylating agent.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the propionamide moiety, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide: The enantiomer of the compound, with similar but distinct biological activities.
(S)-1-Benzyl-3-N-BOC-aminopiperidine: A related compound with a different functional group, used in similar research applications.
Uniqueness
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide is unique due to its specific chiral configuration and the presence of both benzyl and isopropyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNRLHRFKFGFR-MYJWUSKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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